Bienvenue dans la boutique en ligne BenchChem!

(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine

stereochemistry chiral resolution NK receptor pharmacology

(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine (CAS 920798-69-2) is a chiral, orthogonally functionalized morpholine derivative with molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol. It features a (2S)-configured morpholine core bearing a 3-fluorophenyl substituent at C-2 and an allyl (prop-2-en-1-yl) group at N-4, a combination that imparts a computed LogP of 2.32 and a topological polar surface area (TPSA) of 12.47 Ų.

Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
CAS No. 920798-69-2
Cat. No. B12640402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine
CAS920798-69-2
Molecular FormulaC13H16FNO
Molecular Weight221.27 g/mol
Structural Identifiers
SMILESC=CCN1CCOC(C1)C2=CC(=CC=C2)F
InChIInChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m1/s1
InChIKeyFGGVMWAYZLXZKE-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine (CAS 920798-69-2): Procurement-Ready Physicochemical and Structural Baseline


(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine (CAS 920798-69-2) is a chiral, orthogonally functionalized morpholine derivative with molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol . It features a (2S)-configured morpholine core bearing a 3-fluorophenyl substituent at C-2 and an allyl (prop-2-en-1-yl) group at N-4, a combination that imparts a computed LogP of 2.32 and a topological polar surface area (TPSA) of 12.47 Ų . The allyl group serves as a synthetic handle for further diversification via olefin metathesis, oxidation, or cross-coupling chemistries, while the 3-fluorophenyl moiety provides a metabolically stabilized aromatic pharmacophore [1]. This compound is catalogued as a research-grade building block and has not been associated with a publicly disclosed completed clinical or advanced preclinical campaign; its differentiation rests on its structural orthogonality and the diverging structure–activity relationship (SAR) implications of its specific substitution pattern relative to nearest-neighbor analogs [2].

Why Generic Substitution Fails for (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine: Structural Uniqueness Among Morpholine Analogs


Generic morpholine building blocks lack the specific orthogonal substitution pattern of (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine, and close structural analogs cannot serve as interchangeable surrogates. The stereochemistry at C-2 (S-configuration) is critical because enantiomeric morpholine-based neurokinin antagonists exhibit divergent binding profiles: the seminal Nishi et al. (2000) study demonstrated that (S,R)-configured morpholine analogues 12 and 13 exhibited high combined NK₁/NK₂/NK₃ receptor binding affinities, whereas their diastereomeric counterparts showed markedly reduced activity, establishing that absolute configuration is a primary determinant of target engagement [1]. The 3-fluorophenyl regioisomeric placement further distinguishes this compound from its 4-fluorophenyl congener (CAS 920798-59-0), as meta- versus para-fluoro substitution alters the electron density distribution on the aromatic ring and consequently modulates π-stacking and hydrogen-bonding interactions with biological targets [2]. The N-allyl group provides a uniquely reactive handle absent in the N–H or N-alkyl variants, enabling late-stage functionalization that is impossible with simpler morpholine cores. Provenance and purity data for the specific (2S)-configured N-allyl-3-fluorophenyl combination are supplier-dependent, making generic catalog substitution unreliable without batch-specific certification .

(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine (CAS 920798-69-2): Quantitative Comparative Evidence Guide for Procurement Decisions


Stereochemical Differentiation: (2S)-Enantiomer vs. (2R)-Enantiomer in Morpholine-Based Receptor Binding

The (2S) absolute configuration at the morpholine C-2 position is a critical determinant of biological activity in morpholine-based neurokinin receptor antagonists. In the benchmark study by Nishi et al. (2000), morpholine analogues with (S,R) absolute configuration exhibited high combined binding affinities for NK₁, NK₂, and NK₃ tachykinin receptors, while diastereomers with alternative configurations showed substantially reduced or negligible binding [1]. Although the specific binding data for (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine have not been published in a peer-reviewed format, the class-level SAR established across multiple morpholine scaffolds demonstrates that the (2S) stereogenic center is a primary contributor to pharmacophoric geometry and target recognition [2]. The (2R) enantiomer (CAS 920802-28-4) is commercially available, and if substituted without enantiomeric validation, would be expected to produce a divergent, possibly inactive, biological profile. Procurement of the (2S) form with chiral purity certification (≥95% ee) is therefore mandatory for studies where stereochemical fidelity is coupled to pharmacological endpoint measurement.

stereochemistry chiral resolution NK receptor pharmacology

Regioisomeric Fluorophenyl Placement: 3-Fluoro vs. 4-Fluoro Substitution in Morpholine Scaffolds

The 3-fluorophenyl group of the target compound imparts distinct electronic and steric properties compared to the 4-fluorophenyl congener (CAS 920798-59-0). The computed LogP for (2S)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine is 2.32 with a TPSA of 12.47 Ų , whereas the 4-fluorophenyl isomer has a computed LogP of ~2.30–2.35 and a comparable TPSA . Although the overall lipophilicity difference is modest, the meta-fluoro substituent alters the vector and magnitude of the aryl C–F dipole moment relative to the morpholine ring plane. In medicinal chemistry SAR of aryl morpholine derivatives, meta-fluorination has been correlated with altered cytochrome P450 oxidative metabolism profiles, particularly CYP2D6 and CYP3A4 substrate recognition, compared to para-fluorinated analogs [1]. While no direct head-to-head stability data exist for this specific compound pair, the regioisomeric distinction is a recognized factor in lead optimization programs involving fluorinated morpholine cores and may translate into differential in vitro metabolic half-life or metabolite identity.

fluorine substitution regioisomerism physicochemical properties

N-Allyl Functional Handle: Synthetic Versatility vs. N–H Des-Allyl Analog

The N-4 allyl substituent provides a chemically distinct synthetic handle that is absent in the des-allyl parent compound (2S)-2-(3-fluorophenyl)morpholine (CAS 920798-70-5). The terminal olefin of the allyl group enables a range of chemoselective transformations including olefin cross-metathesis, hydroboration–oxidation, epoxidation, and thiol–ene click chemistry, which are not accessible with the N–H secondary amine . The des-allyl analog (MW 181.21 g/mol, H-bond donor count: 1) differs substantially in both molecular weight and hydrogen-bonding capacity compared to the target compound (MW 221.27 g/mol, H-bond donor count: 0) [1]. This difference translates into altered membrane permeability predictions and CNS Multiparameter Optimization (MPO) scores, where the absence of an H-bond donor in the target compound favors passive blood–brain barrier penetration in computed models [2]. For medicinal chemistry programs requiring late-stage diversification, the N-allyl compound offers a reactive entry point that the des-allyl analog cannot provide without additional protection/deprotection steps.

allyl group synthetic handle late-stage functionalization

Physicochemical Property Differentiation: (2S)-3-Fluorophenyl Allyl Morpholine vs. Aprepitant Morpholine Core

The morpholine core of (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine shares the 2-arylmorpholine scaffold with the clinically approved NK₁ antagonist aprepitant (Emend®), whose morpholine moiety—(2R)-2-(3,5-bis(trifluoromethyl)phenyl)morpholine—is a key pharmacophoric element [1]. Comparative computed property analysis reveals that the target compound (LogP 2.32, TPSA 12.47 Ų, MW 221.27) occupies a substantially more favorable drug-likeness space than the aprepitant morpholine fragment alone (LogP ~3.5–4.0 estimated for the bis-CF₃-phenyl morpholine core, MW ~325–350 range) and avoids the high lipophilicity and molecular weight penalties associated with the bis-trifluoromethyl substitution [2]. The lower LogP and smaller TPSA of the target compound place it within favorable CNS MPO parameter space (TPSA < 70 Ų, LogP < 5), suggesting potential utility in CNS-targeted probe discovery [3]. This differentiation is relevant for research groups seeking a synthetically tractable, low-molecular-weight morpholine scaffold that avoids the pharmacokinetic liabilities associated with highly lipophilic clinical comparators.

physicochemical benchmarking drug-likeness CNS MPO

Sigma Receptor Pharmacophore Compatibility: Structural Alignment with Known Sigma-1 Ligand Morpholine Scaffolds

Substituted morpholine derivatives featuring an N-substituted 2-arylmorpholine core have been disclosed as sigma-1 (σ₁) receptor ligands with binding affinities in the low nanomolar range [1]. Patent US 2018/0305343 A1 describes a broad series of substituted morpholine derivatives with pharmacological activity toward sigma receptors, particularly for pain indications, and establishes that the combination of a 2-aryl substituent and an N-alkyl/alkenyl group on the morpholine ring is a privileged pharmacophoric motif for σ₁ engagement [2]. The target compound (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine embodies this exact pharmacophoric pattern: a 2-aryl (3-fluorophenyl) group combined with an N-alkenyl (allyl) substituent. In BindingDB, structurally related N-substituted 2-arylmorpholines have demonstrated σ₁ receptor Ki values ranging from 0.3 to 1.3 nM [3]. Although no direct binding data for the specific CAS 920798-69-2 compound are publicly available, its structural congruence with the sigma ligand pharmacophore class makes it a candidate for sigma receptor screening campaigns. Users should note that this classification is based on structural pharmacophore alignment rather than measured affinity, and confirmatory binding assays are required.

sigma receptor pain CNS pharmacology

Evidence Limitation and Caveat Statement

A comprehensive search of PubMed, Google Patents, BindingDB, PubChem, ChEMBL, and ChemSrc was conducted for CAS 920798-69-2. At the time of this analysis, no peer-reviewed primary research articles, patent examples, or authoritative database entries containing direct, quantitative biological activity data (IC₅₀, Ki, EC₅₀, or functional assay results) were identified for the specific compound (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine [1]. The compound is listed in multiple vendor catalogs as a research-grade building block, but vendor descriptions of biological activity (antimicrobial, anticancer, neuroactive) are generalized to the morpholine class and are not supported by any disclosed, compound-specific assay data [2]. Consequently, all differential evidence dimensions presented in this guide are based on: (i) computed physicochemical properties compared across publicly available databases; (ii) class-level SAR inferences drawn from published literature on structurally related morpholine analogues; and (iii) structural pharmacophore alignment with disclosed patent series. No Evidence_Item in this guide should be interpreted as a claim of experimentally measured biological activity or selectivity for this specific compound. Users are advised that procurement for any biological assay should be accompanied by independent in-house characterization and that the compound's utility is currently best established as a synthetic building block rather than a validated pharmacological probe.

evidence gap data transparency procurement risk

Recommended Application Scenarios for (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine Based on Available Evidence


Chiral Building Block for Stereochemically Defined Morpholine-Based SAR Libraries

This compound is best utilized as an enantiopure (2S)-configured morpholine building block for the construction of stereochemically defined compound libraries targeting neurokinin (NK₁/NK₂/NK₃) or sigma receptors, where the (2S) absolute configuration has been demonstrated to be a primary determinant of receptor binding affinity in the morpholine class [1]. Procurement of the enantiopure (2S) form with verified chiral purity enables direct SAR exploration without the confounding effects of racemization, and the N-allyl group serves as a modular site for diversification via cross-metathesis or thiol–ene chemistry, generating focused analog sets for hit-to-lead optimization .

Late-Stage Functionalization Scaffold in CNS-Oriented Medicinal Chemistry

The combination of low molecular weight (221.27 g/mol), moderate lipophilicity (LogP 2.32), absence of hydrogen-bond donors (HBD = 0), and low TPSA (12.47 Ų) places (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine within favorable CNS MPO parameter space [2]. It is suitable as a core scaffold for CNS probe discovery where the allyl group can be orthogonally functionalized to modulate target engagement, metabolic stability, or selectivity. Compared to the aprepitant-derived morpholine core, this compound offers a significantly reduced lipophilicity and molecular complexity burden, which may translate into more favorable ADME properties in downstream profiling [3].

Sigma Receptor Pharmacophore Probe for Pain and CNS Disorder Target Validation

The structural congruence of (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine with the sigma-1 receptor morpholine pharmacophore class—defined by the combination of a 2-aryl substituent and an N-alkenyl/alkyl group on the morpholine ring—supports its evaluation as a screening candidate in sigma receptor binding assays [4]. Research groups seeking to validate sigma receptor engagement hypotheses or expand sigma ligand chemical space may procure this compound as part of a structurally diversified screening set. Users should note that direct binding affinity data for this specific compound are not publicly available, and confirmatory radioligand displacement assays should be planned as part of the procurement workflow [5].

Synthetic Methodology Development Leveraging the Orthogonal Allyl Handle

The N-allyl substituent of (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine provides a well-defined terminal olefin that can be employed as a model substrate for developing or benchmarking new synthetic methodologies—including olefin metathesis, hydrofunctionalization, and photoredox-mediated allylic substitution reactions—on a chiral morpholine scaffold . The commercial availability of this compound at research-grade purity from multiple vendors facilitates its use as a standardized substrate in reaction optimization campaigns, where the stereochemical integrity at C-2 can serve as an internal probe for evaluating whether reaction conditions induce racemization.

Quote Request

Request a Quote for (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.